SIS3 is an indole-derived compound widely used as a specific inhibitor of Smad3, a protein that plays a key role in the transforming growth factor beta (TGF-β) signaling pathway. [ [] ] SIS3 acts by selectively blocking the phosphorylation of Smad3, thereby inhibiting its downstream effects. [ [], [], [] ] This makes SIS3 a valuable tool for investigating the role of Smad3 in various cellular processes and disease models.
Synthesis Analysis
The synthesis of SIS3 derivatives can be achieved through late-stage functionalization of 2-(4-(pyridin-2-yl)phenoxy)pyridine analogs. [ [] ] This approach allows for the efficient generation of diverse SIS3 analogs for exploring structure-activity relationships and identifying compounds with enhanced potency or specificity.
Molecular Structure Analysis
SIS3 contains a pyrrolo[2,3-b]pyridine core structure, substituted with a phenyl group at the 2-position, and an (E)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-oxoprop-1-en-1-yl group at the 3-position. [ [] ]
Mechanism of Action
SIS3 functions as a specific inhibitor of Smad3 phosphorylation. [ [], [], [] ] It binds to Smad3, preventing its activation by TGF-β receptors and subsequent downstream signaling. [ [] ] Notably, while SIS3 is widely used as a Smad3-specific inhibitor, studies have shown that it preferentially suppresses a subset of activated Smad complexes, not necessarily favoring Smad3 signaling over Smad2 signaling. [ [] ]
Applications
Cell proliferation: SIS3 has been shown to inhibit TGF-β-induced proliferation in various cell types, including breast cancer cells, [ [] ] human granulosa cells, [ [] ] and cardiac fibroblasts. [ [] ]
Cell differentiation: SIS3 can modulate cell differentiation processes by inhibiting TGF-β/Smad3 signaling. It has been shown to suppress myofibroblast differentiation from fibroblasts [ [], [] ] and osteogenic differentiation of human periodontal ligament stem cells. [ [] ]
Apoptosis: SIS3 can protect against cell apoptosis induced by various stimuli, including TGF-β [ [] ] and cisplatin. [ [] ]
Extracellular matrix remodeling: SIS3 can modulate the expression of extracellular matrix components, thereby affecting tissue fibrosis. [ [], [], [], [] ]
Inflammatory responses: SIS3 has been shown to alleviate inflammation in various disease models, including acute respiratory distress syndrome, [ [] ] diabetic nephropathy, [ [], [] ] and inflammatory myopathy. [ [] ]
Tumor development and progression: SIS3 has demonstrated potential antitumor effects in various cancer models, including breast cancer, [ [], [] ] hepatocellular carcinoma, [ [] ] osteosarcoma, [ [] ] and lung carcinoma. [ [] ]
Diabetic complications: SIS3 has shown promising therapeutic effects in preclinical models of diabetic nephropathy, [ [], [] ] dyslipidemia, [ [] ] and fatty liver. [ [] ]
Fibrotic diseases: SIS3 has demonstrated potential for treating renal fibrosis, [ [] ] myocardial fibrosis, [ [] ] and intrauterine adhesion. [ [] ]
Inflammatory diseases: SIS3 has shown efficacy in preclinical models of acute respiratory distress syndrome, [ [] ] inflammatory myopathy, [ [] ] and periodontitis. [ [] ]
Cancer: SIS3 has demonstrated potential for treating various cancers, including breast cancer, [ [], [] ] hepatocellular carcinoma, [ [] ] osteosarcoma, [ [] ] and lung carcinoma. [ [] ]
Future Directions
Further exploration of its specificity and action mechanism: While widely used as a Smad3-specific inhibitor, studies suggest SIS3 preferentially suppresses a subset of activated Smad complexes, not necessarily favoring Smad3 over Smad2 signaling. [ [] ] Further investigation of its specificity and the precise mechanism of action is crucial.
Related Compounds
N-benzylhydroxylamine (NBHA)
Compound Description: N-benzylhydroxylamine (NBHA) is a nucleophile and a potent scavenger of acrolein, a toxic aldehyde implicated in various diseases, including age-related macular degeneration (AMD) []. NBHA mitigates acrolein-induced damage in ARPE-19 cells, suggesting its potential as a therapeutic agent for AMD [].
Relevance: While not structurally similar to SIS3, NBHA exhibits a related biological activity in the context of acrolein-induced damage. Both NBHA and SIS3 have been investigated for their ability to protect ARPE-19 cells from the detrimental effects of acrolein, particularly its impact on cell viability and VEGF release []. These findings suggest a potential interplay between acrolein scavenging and TGFβ/Smad3 signaling in acrolein-mediated cellular damage, highlighting a possible connection between NBHA and the research focus of SIS3.
SB431542
Compound Description: SB431542 is a selective inhibitor of the transforming growth factor beta (TGFβ) type I receptor ALK5, effectively blocking TGFβ signaling []. SB431542 has been shown to reduce the effects of acrolein on ARPE-19 cells, particularly in reducing cell death and cytokine overproduction, similar to SIS3 [].
Relevance: Although structurally different from SIS3, SB431542 exhibits a related biological activity by inhibiting the TGFβ signaling pathway, a pathway that SIS3 is also involved in. Both compounds have demonstrated protective effects against acrolein-induced damage in ARPE-19 cells, particularly in reducing cell viability reduction and cytokine overproduction []. This suggests that both SIS3, with its Smad3 inhibition, and SB431542, with its broader TGFβ pathway inhibition, could potentially target similar downstream mechanisms to mitigate acrolein's effects.
(E)-SIS3
Compound Description: (E)-SIS3 is an indole-derived compound that acts as a specific inhibitor of Smad3 phosphorylation, similar to SIS3 []. (E)-SIS3 has demonstrated an ability to suppress the proliferation and migration of gastric cancer cells by inducing apoptosis, suggesting its potential as an anti-cancer agent [].
Relevance: (E)-SIS3 shares a structural similarity and a related mechanism of action with SIS3, both acting as inhibitors of Smad3 phosphorylation. This suggests that (E)-SIS3 may have similar applications to SIS3 in research related to TGFβ/Smad3 signaling pathways. The research on (E)-SIS3 in the context of gastric cancer could provide valuable insights into the potential therapeutic applications of SIS3 and its analogues [].
2-(4-(pyridin-2-yl)phenoxy)pyridine analogues
Compound Description: 2-(4-(pyridin-2-yl)phenoxy)pyridine analogues are a class of compounds structurally similar to SIS3. Late-stage functionalization of this analogue has led to the identification of potent P-glycoprotein (P-gp) reversal agents [].
Relevance: These analogues are structurally related to SIS3 and were explored to discover new P-gp inhibitors for potential use in cancer treatment. This research highlights the possibility of modifying the SIS3 scaffold to develop new therapeutic agents with improved or altered biological activities compared to SIS3 [].
Compound Description: Protoporphyrin IX is a photosensitizer that generates reactive oxygen species (ROS) upon light activation. In a study focused on developing a photodynamic immunomodulator for breast cancer, Protoporphyrin IX was conjugated with a tumor ECM-targeting peptide and SIS3 to create a nanoplatform called FPC@S [].
Relevance: While not structurally related to SIS3, Protoporphyrin IX is directly combined with SIS3 in the FPC@S nanoplatform. This combination highlights a synergistic strategy where Protoporphyrin IX's ROS generation capabilities complement SIS3's antifibrotic properties for enhanced therapeutic effects in fibrotic breast cancer [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SIS3 free base is an enamide resulting from the formal condensation of the amino group of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with the carboxy group of (2E)-3-(1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylic acid. It has a role as a Smad3 inhibitor. It is a member of isoquinolines, a pyrrolopyridine, a monocarboxylic acid amide, an aromatic ether, an enamide and a tertiary carboxamide. It is a conjugate base of a SIS3 free base(1+).
Talnetant (SB-223,412) is a neurokinin 3 receptor antagonist developed by GlaxoSmithKline, which is being researched for several different functions, primarily for irritable bowel syndrome and as a potential antipsychotic drug for the treatment of schizophrenia.
Talopram is a selective norepinephrine reuptake inhibitor (SNRI) that is structurally similar to citalopram and melitracen. It was researched in the 1960s and 1970s but never marketed.
Talopram is a selective norepinephrine reuptake inhibitor (SNRI) that is structurally similar to citalopram and melitracen. It was researched in the 1960s and 1970s but never marketed.
Talotrexin Ammonium is an ammonium salt of tallotrexin, an analogue of aminopterin with potential antineoplastic activity. As a folate antagonist, talotrexin binds to and inhibits the function of dihydrofolate reductase, resulting in the inhibition of folate metabolism, DNA synthesis, and cell division. Hydrosoluble, talotrexin is actively transported into cells by the reduced folate carrier (RFC) and, therefore, is unlikely to be associated with P-glycoprotein-mediated multidrug resistance.
Taltirelin is an oligopeptide comprising of (4S)-1-methyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid, L-histidine and L-prolinamide joined in sequence by peptide linkages. It is a thyrotropin-releasing hormone (TRH) analog. Its tetrahydrate form is approved in Japan for the treatment of spinal muscular atrophy. It has a role as a nootropic agent, a neuroprotective agent and an analgesic.
Talviraline has been used in trials studying the treatment of HIV Infections. Talviraline is a second generation, quinoxaline non-nucleoside reverse transcriptase inhibitor (NNRTI) with activity against human immunodeficiency virus 1 (HIV-1). Talviraline inhibits both HIV-1 induced cell killing and viral replication.